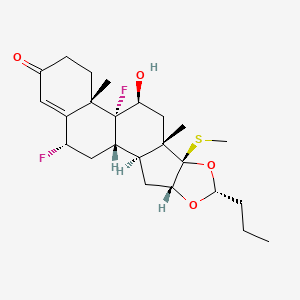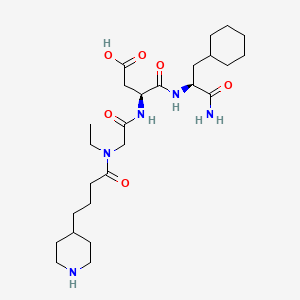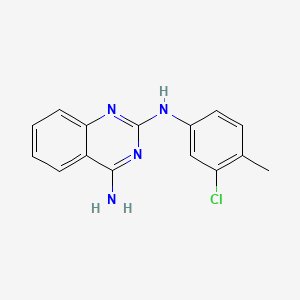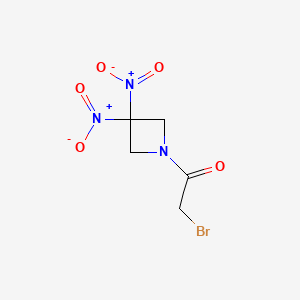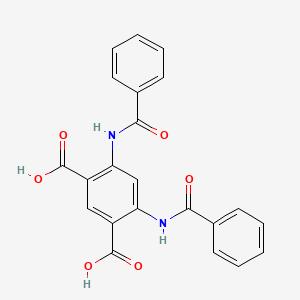
NS3763
科学研究应用
NS3763广泛用于科学研究,以研究海人藻酸盐受体在突触生理和可塑性中的作用。 它已被用于各种体外分析中,以研究GLUK5受体的选择性抑制 .
作用机制
NS3763通过选择性抑制GLUK5受体亚型发挥作用。 它作为非竞争性拮抗剂,意味着它与受体上的一个位点结合,该位点不同于激动剂结合位点,从而阻止受体活化 . 这种抑制导致通过海人藻酸盐受体GLUK5亚型介导的细胞内钙水平下降 .
生化分析
Biochemical Properties
NS3763 plays a significant role in biochemical reactions by selectively inhibiting the GLUK5 subtype of kainate receptors . In functional assays using human embryonic kidney (HEK)293 cells expressing homomeric GLUK5 or GLUK6 receptors, this compound demonstrated selectivity for inhibiting domoate-induced increases in intracellular calcium mediated through the GLUK5 subtype (IC50 = 1.6 μM) compared to the GLUK6 subtype (IC50 > 30 μM) . This inhibition occurs in a noncompetitive manner, meaning that this compound binds to a site distinct from the agonist binding site, thereby preventing receptor activation without directly competing with the agonist .
Cellular Effects
This compound influences various cellular processes by modulating kainate receptor activity. In HEK293 cells, this compound selectively inhibits l-glutamate- and domoate-evoked currents through GLUK5 receptors . This selective inhibition reduces the excitatory effects of glutamate, which can help mitigate excessive neuronal activity associated with conditions like epilepsy . Additionally, this compound does not significantly inhibit α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) or N-methyl-D-aspartate (NMDA)-induced currents in cultured mouse cortical neurons at concentrations up to 30 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive antagonism of GLUK5 receptors . By binding to a site distinct from the agonist binding site, this compound prevents the activation of GLUK5 receptors by glutamate and domoate . This inhibition reduces the influx of calcium ions into the cell, thereby modulating intracellular signaling pathways and reducing excitotoxicity . This compound’s selectivity for GLUK5 receptors over other kainate receptor subtypes, such as GLUK6, further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its inhibitory effects on GLUK5 receptors in vitro, with minimal degradation over time . Long-term studies in cultured neurons have demonstrated that this compound can effectively reduce excitatory currents without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits GLUK5 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular function and signaling pathways . It is crucial to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate kainate receptor activity. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, such as glutamate . By inhibiting GLUK5 receptors, this compound can alter metabolic flux and influence the levels of metabolites involved in excitatory neurotransmission .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s selective inhibition of GLUK5 receptors suggests that it may be preferentially localized to regions of the brain with high kainate receptor expression . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, the GLUK5 receptors . These receptors are predominantly located in the synaptic membranes of neurons, where they play a crucial role in modulating synaptic transmission and plasticity . This compound’s ability to selectively inhibit GLUK5 receptors suggests that it may be localized to synaptic regions with high receptor density .
化学反应分析
NS3763主要与GLUK5受体发生非竞争性拮抗反应。 它选择性地抑制人胚肾HEK293细胞中l-谷氨酸和多莫酸诱发的通过GLUK5受体的电流 . 该化合物在30 µM时,对培养的小鼠皮质神经元中α-氨基-3-羟基-5-甲基异恶唑-4-丙酸或N-甲基-D-天冬氨酸诱发的电流没有明显抑制作用 .
相似化合物的比较
NS3763在其对GLUK5受体亚型的高选择性方面是独一无二的。 类似的化合物包括LY382884,它也作用于同源GLUK5受体,但具有更广泛的活性,包括对包含GLUK5亚基的异源组合的拮抗作用 . 其他相关化合物包括NS1209和GYKI53655,它们靶向不同类型的谷氨酸受体 .
准备方法
NS3763的合成涉及在受控条件下将5-羧基-2,4-二苯甲酰胺苯甲酸与适当的试剂反应。详细的合成路线和工业生产方法在公共领域中尚未公开。 已知该化合物以固体形式制备,纯度≥98%,通过高效液相色谱 (HPLC) 测定 .
属性
IUPAC Name |
4,6-dibenzamidobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(13-7-3-1-4-8-13)23-17-12-18(16(22(29)30)11-15(17)21(27)28)24-20(26)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYZUDTQPLDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)C(=O)O)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402343 | |
| Record name | NS3763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70553-45-6 | |
| Record name | NS-3763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS3763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxy-2,4-dibenzamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-3763 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4HH3BUP3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


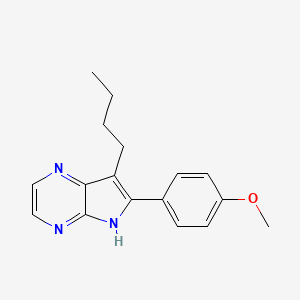
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
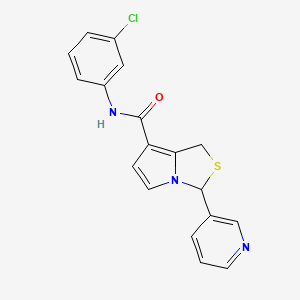
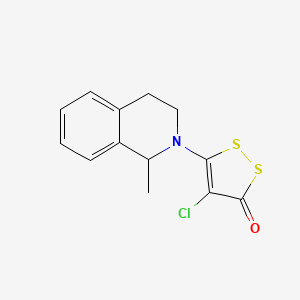
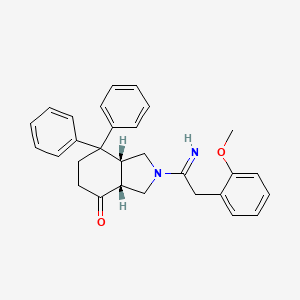
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
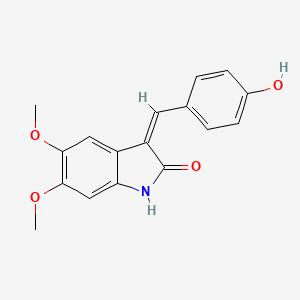
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
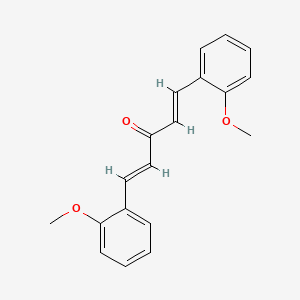
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
